BAY 60-6583

Description

Overview of Adenosine (B11128) Receptors (ARs) and Their Subtypes in Physiological Regulation

There are four known subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3, each encoded by a distinct gene. physiology.orgwikipedia.orgnih.govnih.gov These receptors exhibit differential tissue distribution and coupling to various G proteins, leading to a wide range of cellular responses. physiology.orgnih.govnih.gov

The A1 and A3 receptors are typically coupled to Gi/o proteins, leading to inhibition of adenylyl cyclase and decreased intracellular cyclic AMP (cAMP) levels. nih.govphysiology.org A1 receptors are notably involved in regulating myocardial oxygen consumption, coronary blood flow, and neuronal activity. wikipedia.orgphysiology.org A3 receptors have also been implicated in various processes, including inflammation and immune responses. wikipedia.org

The A2A and A2B receptors are primarily coupled to Gs proteins, resulting in the activation of adenylyl cyclase and increased cAMP production. nih.govturkjps.org The A2A receptor plays significant roles in the cardiovascular system, regulating coronary blood flow, and has broader anti-inflammatory effects. wikipedia.org Both A1 and A2A receptors are important in the brain, modulating neurotransmitter release. wikipedia.org

The Adenosine A2B Receptor (A2BAR) in Cellular Homeostasis and Disease

The adenosine A2B receptor (A2BAR) is a G protein-coupled receptor that is activated by higher concentrations of adenosine compared to the A1 and A2A subtypes. turkjps.orgapexbt.com While A2BARs are coupled to Gs proteins and increase cAMP, they can also couple to Gq proteins in some cell types, influencing intracellular calcium levels. turkjps.orgresearchgate.net A2BARs are expressed in various tissues and cell types, including those in the cardiovascular system, lungs, intestines, skeletal muscle, and immune cells like macrophages and mast cells. nih.govturkjps.orgresearchgate.netahajournals.org

A2BARs play important roles in both cellular homeostasis and the pathogenesis of various diseases. They are involved in regulating inflammation, immune responses, angiogenesis, and tissue protection during conditions like hypoxia and ischemia. nih.govahajournals.orgmdpi.comcaymanchem.com However, A2BAR activation has also been linked to detrimental effects in certain contexts, such as promoting tumor growth in some cancer models and contributing to insulin (B600854) resistance. researchgate.netmdpi.com The diverse and sometimes seemingly contradictory roles of A2BARs highlight their complex signaling pathways and context-dependent functions. nih.gov

Identification and Classification of BAY 60-6583 as a Pharmacological Probe

This compound is a chemical compound that has been extensively used as a pharmacological tool to investigate the roles and signaling of the adenosine A2B receptor. researchgate.netpsu.edu Its identification and characterization have significantly contributed to understanding A2BAR function in various physiological and pathological settings.

Chemical Class and Non-Purine Nature of this compound

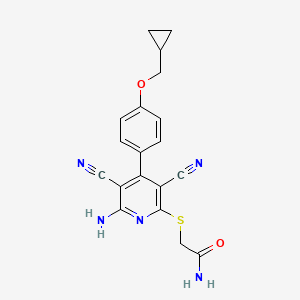

This compound is classified as a non-purine compound, distinguishing it from endogenous adenosine and many earlier adenosine receptor ligands which are purine-based. wikipedia.orgselleck.co.jp Its chemical name is 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide, and its molecular formula is C19H17N5O2S. wikipedia.orgtocris.comuni.luwikidata.orgnih.gov This non-purine structure contributes to its specific pharmacological properties and selectivity profile.

Initial Characterization as a Potent and Selective A2BAR Agonist

Initial studies characterized this compound as a potent and highly selective agonist for the adenosine A2B receptor. apexbt.comcaymanchem.commedchemexpress.com Research in CHO cells expressing recombinant human adenosine receptors showed that this compound had an EC50 of 3 nM for A2BAR activation, with significantly higher EC50 values (>10,000 nM) for A1 and A2A receptors. apexbt.commedchemexpress.com This demonstrated a clear selectivity profile for the A2B subtype over A1 and A2A receptors. It also displayed selectivity over A3 receptors. caymanchem.commedchemexpress.comrndsystems.com

Binding studies further supported its high affinity for A2BARs. For instance, it showed high affinity for human A2B ARs with a Ki of 212 nM in studies using an antagonist radioligand. psu.edu Its potency and selectivity made it a valuable tool for researchers studying A2BAR-mediated effects. researchgate.netpsu.edu

Subsequent Refinement to a Partial Agonist Profile

While initially characterized as a potent agonist, subsequent and more detailed investigations revealed that this compound functions as a partial agonist at the adenosine A2B receptor, particularly depending on the cellular context and receptor expression levels. researchgate.netpsu.edutocris.comrndsystems.com

Studies comparing the efficacy of this compound with full agonists like NECA (N-ethylcarboxamidoadenosine) and adenosine demonstrated that this compound was significantly less efficacious in stimulating downstream signaling pathways like cAMP accumulation and calcium mobilization in various cell lines. researchgate.netpsu.edu The degree of its partial agonism was found to correlate with the expression level of the A2BAR in the cells. mdpi.comresearchgate.netpsu.edu For example, in HEK293 cells endogenously expressing A2BAR, this compound showed lower efficacy compared to cells overexpressing the receptor. mdpi.com

Furthermore, at high concentrations of the physiological agonist adenosine, this compound has been observed to act as an antagonist, blocking the effects of adenosine at A2B receptors. researchgate.netpsu.edu This context-dependent behavior underscores its classification as a partial agonist and highlights the importance of considering experimental conditions when interpreting results obtained with this compound. researchgate.netpsu.edu

Research findings utilizing this compound have provided insights into the diverse roles of A2BARs in various processes, including cardioprotection, regulation of neutrophil function, modulation of glucose homeostasis and obesity, and effects on cancer cell proliferation and migration. researchgate.netmdpi.comcaymanchem.commedchemexpress.comrndsystems.com

Here is a summary of some functional data for this compound:

| Assay (Cell Type) | Response Measured | EC50 (nM) | Emax (% of full agonist) | Ki (nM) (vs antagonist radioligand) | References |

| Recombinant human A2B AR (CHO cells) | Activation | 3 | - | - | apexbt.commedchemexpress.com |

| Recombinant human A1 AR (CHO cells) | Activation | >10000 | - | - | apexbt.commedchemexpress.com |

| Recombinant human A2A AR (CHO cells) | Activation | >10000 | - | - | apexbt.commedchemexpress.com |

| Recombinant human A3 AR (CHO cells) | Activation | >10000 | - | - | medchemexpress.com |

| Murine A2B receptor | Activation | 2.83 | - | - | tocris.comrndsystems.com |

| Human A2B AR (CHO cells, vs [3H]PSB-603) | Binding | - | - | 212 | psu.edu |

| Mouse A2BAR (vs [3H]PSB-603) | Binding | - | - | 136 | sigmaaldrich.com |

| Rat A2BAR (vs [3H]PSB-603) | Binding | - | - | 100 | sigmaaldrich.com |

| Recombinant human A2B AR (HEK293 cells, cAMP) | cAMP Accumulation | 6.1 | 102 | - | mdpi.com |

| Endogenous human A2B AR (HEK293 cells, cAMP) | cAMP Accumulation | 242 | 73 | - | mdpi.com |

| Endogenous A2B AR (Jurkat-T cells, cAMP) | cAMP Accumulation | - | Low | - | researchgate.netpsu.edu |

| Endogenous A2B AR (HEK293 cells, Ca2+ mobilization) | Ca2+ Mobilization | - | Minimal (1%) | - | psu.edu |

| Endogenous A2B AR (A549 cells, cAMP) | cAMP Accumulation | 17.2 ± 2.5 | - | - | unipi.it |

| Endogenous A2B AR (A549 cells, pERK) | ERK1/2 Phosphorylation | 114.8 ± 24.5 | - | - | unipi.it |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c20-7-14-17(12-3-5-13(6-4-12)26-9-11-1-2-11)15(8-21)19(24-18(14)23)27-10-16(22)25/h3-6,11H,1-2,9-10H2,(H2,22,25)(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHZMAZUWOXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028169 | |

| Record name | 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910487-58-0 | |

| Record name | 2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910487-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY 60-6583 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910487580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-60-6583 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAT5472LHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Bay 60 6583 Action

Receptor Binding and Agonistic Properties of BAY 60-6583

This compound demonstrates specific binding and activation characteristics at adenosine (B11128) receptors, highlighting its selectivity for the A2BAR. selleckchem.commedchemexpress.comtocris.comrndsystems.commedchemexpress.cntargetmol.comselleckchem.com

Binding Affinity and Selectivity across Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Studies have characterized the binding affinity and selectivity profile of this compound across the four adenosine receptor subtypes: A1, A2A, A2B, and A3. selleckchem.commedchemexpress.comtocris.comrndsystems.commedchemexpress.cntargetmol.comselleckchem.com

EC50 and Ki Values for Human, Murine, Rabbit, and Dog A2BAR

This compound exhibits high affinity for the A2BAR across different species. The EC50 for human A2BAR activation has been reported in the low nanomolar range, specifically 3 nM in CHO cells expressing recombinant human A2BARs. selleckchem.commedchemexpress.commedchemexpress.cnbiosschina.com For murine A2BAR, an EC50 of 2.83 nM has been reported. axonmedchem.comtocris.comrndsystems.com

Binding affinity, indicated by Ki values, also shows potent interaction with A2BARs from various species. Ki values for this compound binding to A2BAR have been determined as 750 nM for mouse, 340 nM for rabbit, and 330 nM for dog A2BAR. selleckchem.commedchemexpress.commedchemexpress.cntargetmol.comselleckchem.combiosschina.combioscience.co.uk In human, mouse, and rat A2BARs, Ki values against [3H]PSB-603 were reported as 114 nM, 136 nM, and 100 nM, respectively. scientificlabs.iesigmaaldrich.com

Here is a summary of reported EC50 and Ki values for this compound at the A2BAR:

| Receptor Source | Assay Type | Metric | Value | Citation(s) |

| Human A2BAR | Receptor Activation | EC50 | 3 nM | selleckchem.commedchemexpress.commedchemexpress.cnbiosschina.com |

| Murine A2BAR | Receptor Activation | EC50 | 2.83 nM | axonmedchem.comtocris.comrndsystems.com |

| Mouse A2BAR | Binding | Ki | 750 nM | selleckchem.commedchemexpress.commedchemexpress.cntargetmol.comselleckchem.combiosschina.combioscience.co.uk |

| Rabbit A2BAR | Binding | Ki | 340 nM | selleckchem.commedchemexpress.commedchemexpress.cntargetmol.comselleckchem.combiosschina.combioscience.co.uk |

| Dog A2BAR | Binding | Ki | 330 nM | selleckchem.commedchemexpress.commedchemexpress.cntargetmol.comselleckchem.combiosschina.combioscience.co.uk |

| Human A2BAR | Binding | Ki | 114 nM | scientificlabs.iesigmaaldrich.com |

| Mouse A2BAR | Binding | Ki | 136 nM | scientificlabs.iesigmaaldrich.com |

| Rat A2BAR | Binding | Ki | 100 nM | scientificlabs.iesigmaaldrich.com |

Differential Selectivity Profile (e.g., >10,000 nM for A1 and A2A AR)

A key characteristic of this compound is its significant selectivity for the A2BAR over other adenosine receptor subtypes. selleckchem.comd-nb.infomedchemexpress.comtocris.comrndsystems.commedchemexpress.cntargetmol.comselleckchem.com Receptor activation studies in CHO cells expressing recombinant human A1, A2A, or A2B ARs showed that this compound has EC50 values greater than 10,000 nM for both A1 and A2A receptors, while its EC50 for A2BAR is 3 nM. medchemexpress.commedchemexpress.cn Similarly, EC50 values for human A2B receptors are reported as 3-10 nM, compared to >10 µM for A1 and A2A receptors. selleckchem.comd-nb.infoselleckchem.com This indicates a selectivity of at least 1000-fold for A2BAR over A1 and A2A receptors based on EC50 values. selleckchem.comd-nb.infoselleckchem.com this compound also displays selectivity over the A3 receptor. tocris.comrndsystems.commedchemexpress.cnselleckchem.com Low-affinity antagonistic activity toward A1R and A3R has also been noted. scientificlabs.iesigmaaldrich.com

Partial Agonism and Context-Dependent Efficacy

While often referred to as an A2BAR agonist, research indicates that this compound functions as a partial agonist at this receptor. researchgate.netaxonmedchem.comtocris.comrndsystems.comnih.govpsu.edu Its efficacy can be dependent on the cellular context, including the expression level of the A2BAR and the concentration of endogenous adenosine. researchgate.netnih.govpsu.eduwikipedia.orgnih.gov

In cAMP accumulation and calcium mobilization assays, this compound has been found to be significantly less efficacious than full agonists like adenosine or NECA. researchgate.netnih.govpsu.edu

Efficacy Correlation with A2BAR Expression Levels

The efficacy of this compound has been shown to correlate with the expression level of the A2BAR. researchgate.netnih.govwikipedia.orgnih.gov In studies using HEK293 cells, the efficacy of this compound in inducing calcium mobilization via Gα15 activation increased with higher A2BAR expression levels. acs.org For instance, in HEK293 cells overexpressing recombinant A2BAR, the Emax of this compound in stimulating cAMP accumulation was higher compared to cells endogenously expressing lower levels of the receptor. mdpi.com

ERK1/2-Biased Agonism

This compound demonstrates biased agonism at the A2BAR, specifically favoring the activation of the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway over other signaling cascades like cAMP accumulation or calcium mobilization researchgate.netrndsystems.comnih.gov. This suggests that this compound activates the receptor in a manner that preferentially engages the G protein-coupled receptor kinase (GRK)-β-arrestin pathway, which is often linked to MAPK activation, rather than exclusively coupling to Gs proteins that typically mediate cAMP production researchgate.netnih.gov. Studies have characterized this compound as an ERK1/2-biased agonist, indicating a mechanism distinct from that of adenosine derivatives researchgate.netnih.gov. While this compound stimulates ERK1/2 activity in certain cell lines expressing the A2BAR, such as HEK293 cells, this effect is not universally observed in all cell types, like T24 bladder cancer cells, where nucleoside agonists like NECA and adenosine-5′-N-cyclopropyluronamide (CPCA) do stimulate ERK1/2 activity researchgate.net.

Computational and Structural Insights into Receptor Interaction

Understanding the precise interaction between this compound and the A2BAR at a molecular level is crucial for elucidating its biased signaling profile. Computational and structural studies provide valuable insights into this interaction.

Analysis of Binding Modes (e.g., via QligFEP and QresFEP protocols)

Computational simulations, such as those employing QligFEP and QresFEP protocols, have been utilized to analyze the binding modes of this compound to the A2BAR diva-portal.orgpatsnap.comacs.org. These methods are used to compare the binding affinity of this compound between alternative proposed binding modes and to compare in silico mutagenesis studies with experimental mutational effects diva-portal.orgpatsnap.comacs.org. These computational approaches have helped to converge on an experimentally determined binding mode that aligns better with existing structure-activity relationship (SAR) and mutagenesis data for this compound diva-portal.orgpatsnap.comacs.org. QligFEP specifically allows for comparing alternate binding modes of a ligand or transformations to a series of analogues diva-portal.orgacs.org. QresFEP is a protocol for calculating free energy shifts associated with single-point mutations, aiding in predicting the effect of receptor modifications on ligand binding diva-portal.org.

Relevance of Cryo-EM Structures for Ligand-Receptor Complex

Recent cryo-electron microscopy (cryo-EM) structures of the human A2BAR bound to agonists, including this compound, coupled to engineered Gs protein have provided critical structural information nih.govnih.govresearchgate.net. These structures reveal the orthosteric binding pocket and have shown that this compound occupies a secondary pocket in addition to the orthosteric site nih.govnih.govresearchgate.net. Residues such as V250 and N273 in this secondary pocket appear to be key determinants for the selectivity of this compound for the A2BAR nih.govnih.govresearchgate.net. The cryo-EM structures of the A2BAR-BAY 60-6583-Gs complex are similar to those with other agonists like NECA, but subtle differences in the orthosteric pocket and the occupation of the secondary pocket by this compound contribute to its unique binding characteristics and likely its biased signaling nih.govnih.govresearchgate.net. These structures provide a structural template for further development of A2BAR ligands nih.gov.

Intracellular Signaling Cascades Activated by this compound

Upon binding to the A2BAR, this compound triggers specific intracellular signaling pathways.

Cyclic AMP (cAMP) Accumulation and Modulation of Adenylyl Cyclase Activity

The A2BAR is known to primarily couple to Gs proteins, which stimulate adenylyl cyclase (AC) activity, leading to increased intracellular levels of cyclic AMP (cAMP) researchgate.net. However, studies on this compound have shown varied effects on cAMP accumulation depending on the cellular context and A2BAR expression levels researchgate.netresearchgate.netmdpi.com. While some non-adenosine agonists are full agonists in cAMP accumulation assays in cells overexpressing recombinant human A2BAR, this compound has been found to be a partial agonist in stimulating cAMP accumulation in several cell types endogenously expressing the receptor researchgate.netmdpi.com. For instance, in HEK293 cells endogenously expressing A2BAR, this compound shows lower efficacy in stimulating cAMP accumulation compared to when the receptor is overexpressed mdpi.com. In some cases, this compound has even been observed to antagonize the effect of other agonists like NECA and adenosine in cAMP accumulation assays, particularly at high concentrations of the physiological agonist or at low A2BAR expression levels tocris.comresearchgate.net. Studies in isolated mitochondria have shown that pharmacological stimulation of A2BAR with this compound can induce a strong increase in cAMP levels, suggesting functional adenylyl cyclase system in this organelle nih.gov.

Here is a table summarizing some findings on this compound's effect on cAMP accumulation:

| Cell Type / System | A2BAR Expression Level | This compound Effect on cAMP Accumulation | Notes | Source |

| HEK293 cells | Endogenous | Partial agonist (lower Emax) | EC50 = 242 nM, Emax = 73% | mdpi.com |

| HEK293 cells | Overexpressed | Full agonist (higher Emax) | EC50 = 6.1 nM, Emax = 102% | mdpi.com |

| Jurkat-T cells | Not specified | Antagonized NECA and adenosine effect | Observed in cAMP accumulation assays | researchgate.net |

| Mouse liver mitochondria | Present | Strong increase | Suggests functional mitochondrial adenylyl cyclase | nih.gov |

| A549 cells (in absence of TGF-β1) | Not specified | Increased cAMP production | Potency in nanomolar range (EC50 = 17.2 ± 2.5 nM) | nih.gov |

| ApoE KO hepatocytes (normal A2BAR) | Normal | Increased cAMP | Effect attenuated by A2BAR antagonist CVT-6883 | ahajournals.org |

| ApoE KO, A2BAR dKO hepatocytes | Lacking | No significant increase | Regulation of cAMP by this compound not observed in dKO cells | ahajournals.org |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2 Phosphorylation)

This compound is characterized by its ability to activate the MAPK/ERK1/2 pathway, demonstrating ERK1/2-biased agonism researchgate.netrndsystems.comnih.gov. This involves the phosphorylation of ERK1 and ERK2. Studies have shown that this compound stimulates ERK1/2 activity in various cell types, although the extent of activation can be cell-dependent researchgate.net. For instance, it stimulates ERK1/2 activity in HEK293 cells but not in T24 bladder cancer cells, unlike nucleoside agonists researchgate.net. The activation of ERK1/2 by this compound is a key component of its signaling profile and contributes to its downstream cellular effects researchgate.netnih.govnih.gov. The MAPK pathway, including ERK1/2 phosphorylation, is involved in various cellular processes, and the biased activation of this pathway by this compound highlights a potential mechanism for its observed biological activities researchgate.netnih.govbiorxiv.org.

Studies investigating the effects of this compound on ERK1/2 phosphorylation have been conducted in different cell models:

| Cell Type / System | Treatment with this compound | Effect on ERK1/2 Phosphorylation | Notes | Source |

| HEK293 cells | Stimulation | Stimulates ERK1/2 activity | Effect observed in this cell line | researchgate.net |

| T24 cells | Stimulation | Does not stimulate ERK1/2 activity | Unlike nucleoside agonists NECA and CPCA | researchgate.net |

| A549 cells | 100 nM this compound | Measured phosphorylation | Time-dependent effects evaluated from 30 min to 48 h | nih.gov |

| Dendritic cells | NECA stimulation | No substantial change | Adenosine signaling did not significantly alter phosphorylated ERK1/2 at tested time points (using NECA) | bilkent.edu.tr |

It is important to note that while NECA is mentioned in the context of MAPK activation in dendritic cells, the primary focus here is on this compound's specific effects as an ERK1/2-biased agonist researchgate.netrndsystems.comnih.govbilkent.edu.tr.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

Activation of the A2BAR has been shown to activate the PI3K-Akt pathway. mdpi.com This pathway is known to promote cell proliferation and protect against apoptosis in many cancer cell types. mdpi.com Research indicates that the A2BAR-mediated PI3K-Akt pathway is crucial for the proliferation of glioblastoma stem cells. mdpi.com

Studies using this compound have provided evidence for its role in activating the PI3K/Akt pathway. In a model of myocardial ischemia/reperfusion injury, pretreatment with this compound was found to protect the heart, likely by modulating macrophage phenotype switching via a PI3K/Akt pathway. ebi.ac.uknih.gov this compound increased phosphorylated Akt (p-Akt) levels in the heart during reperfusion, and this phosphorylation was blocked by inhibitors of PI3K, such as wortmannin. ebi.ac.uknih.gov Confocal imaging studies showed that the majority of Akt phosphorylation in the heart was colocalized to CD206+ cells in hearts pretreated with this compound, suggesting a role in macrophage polarization. ebi.ac.uknih.gov

In rabbit cardiomyocytes, this compound increased ERK phosphorylation, which was blocked by inhibition of PI3K with wortmannin, suggesting a link between A2BAR activation by this compound and PI3K signaling leading to ERK phosphorylation. nih.gov However, in RAW264.7 preosteoclasts, this compound specifically inhibited the activation of Akt induced by M-CSF, while M-CSF-induced ERK1/2 activation was not affected. medchemexpress.com This suggests context-dependent effects of this compound on the PI3K/Akt pathway.

G Protein Coupling Diversity (Gs, Gq, Gi/Go Coupling)

The A2BAR is known to couple to different G proteins, primarily Gs, but in some cases also Gq/11 or Gi, depending on the cell type. researchgate.netnih.gov This promiscuous coupling allows the A2BAR to activate multiple downstream signaling pathways.

This compound, as an A2BAR agonist, interacts with these G proteins. Studies using bioluminescence resonance energy transfer (BRET) measurements have directly observed the activation of different Gα subunits by this compound. researchgate.netacs.org While adenosine and its analog NECA can activate most members of the four Gα protein families (Gs, Gq/11, Gi, and G12/13), this compound has shown a more restricted coupling profile, primarily activating Gα15, Gαs, and Gα12 proteins. researchgate.netacs.org High efficacy was observed at Gα15, but lower efficacy at Gαs and Gα12. researchgate.netacs.org

In HEK293 cells, A2BAR-mediated ERK1/2 activity can occur via both Gi and Gs, but not Gq/11. nih.gov Calcium mobilization in these cells, however, was completely blocked by Gq/11 inhibitors and knockout, indicating Gq/11 coupling for this specific response. nih.gov this compound has been characterized as an ERK1/2-biased agonist in some contexts. tocris.commdpi.com

This compound was found to be a partial agonist in stimulating cAMP accumulation, a downstream effect of Gs activation, in several cell types endogenously expressing the A2BAR. mdpi.com Its efficacy in stimulating cAMP accumulation correlated with the A2BAR expression level. ebi.ac.uknih.govresearchgate.net

The following table summarizes the observed G protein coupling of this compound:

| G Protein Subunit | Activation by this compound | Observed Efficacy |

| Gαs | Yes | Low |

| Gαq/11 (Gαq, Gα11, Gα14) | Not consistently observed in all studies with low receptor expression | - |

| Gα15 | Yes | High |

| Gαi/Go | Possible (suggested by PTX sensitivity in some pathways) nih.govnih.gov | - |

| Gα12/13 (Gα12) | Yes | Low |

Note: Gαq/11 family includes Gαq, Gα11, Gα14, and Gα15. acs.orgnih.gov

Calcium Mobilization

Signaling via the Gq/11 protein family can lead to elevations in intracellular Ca2+ levels. nih.gov Calcium mobilization assays have been used to study A2BAR activation. acs.orgnih.gov

In studies using HEK293 cells with low native A2BAR expression, this compound did not induce calcium mobilization. mdpi.comacs.orgnih.gov However, in HEK293 cells overexpressing the A2BAR, this compound was able to induce calcium mobilization via Gα15 activation. acs.orgnih.gov The potency and efficacy of this compound in inducing calcium mobilization increased with increasing A2BAR expression levels. acs.orgnih.gov This suggests that high A2BAR expression is required for this compound to effectively induce calcium mobilization through Gα15.

In contrast to calcium mobilization, this compound did not show agonist activity in stimulating calcium mobilization in T24 bladder cancer cells, despite these cells endogenously expressing the A2BAR. mdpi.com

Interplay with Other Signaling Molecules (e.g., PKC)

The A2BAR can interact with and influence other signaling molecules, including Protein Kinase C (PKC). nih.govnih.govoup.com Signaling through Gq can lead to an increase in intracellular Ca2+ levels and subsequent activation of PKC. nih.gov

Research suggests that PKC, along with cAMP or Ca2+, can be involved in A2BAR-mediated cell proliferation in some cell types. mdpi.com Both A2BAR and PKC have been shown to contribute to cardioprotection, and both can be blocked by A2BAR antagonists. researchgate.net Direct activation of PKC has been shown to mimic the cardioprotective effects achieved with postconditioning, and this effect was inhibited by an A2BAR antagonist, suggesting an interplay between A2BAR and PKC in this context. oup.com

While the precise details of this compound's direct interaction with or influence on PKC are not as extensively documented as its G protein coupling, the known links between A2BAR activation, Gq signaling, calcium mobilization, and PKC activation suggest a potential indirect interplay.

Potential Adenosine A2B Receptor-Independent Mechanisms of Action

Recent research indicates that this compound may also exert effects through mechanisms independent of its primary target, the A2BAR. researchgate.netnih.govresearchgate.netuni-freiburg.defrontiersin.orgnih.gov

Identification of Alternative Molecular Targets (e.g., PKM, Talin-1, Plastin-2, lamina-associated polypeptide 2)

Studies investigating the effects of this compound on chimeric antigen receptor (CAR) T cells revealed that its enhanced antitumor activities could not be suppressed by knocking out the A2BAR in these cells. researchgate.netresearchgate.netuni-freiburg.defrontiersin.orgnih.gov This finding prompted the search for alternative molecular targets.

Using mass spectrometry and computational methods, several potential alternative targets for this compound were predicted. researchgate.netnih.govresearchgate.netuni-freiburg.defrontiersin.org A photo-affinity probe captured four potential targets: pyruvate (B1213749) kinase M (PKM), Talin-1, Plastin-2, and lamina-associated polypeptide 2. researchgate.netnih.govresearchgate.netuni-freiburg.defrontiersin.orgresearcher.life Of these, PKM and Talin-1 were predicted through molecular docking simulations to interact with this compound. researchgate.netuni-freiburg.de

Pyruvate kinase is an enzyme involved in glycolysis, and the M2 isoform (PKM2) has been linked to immune responses and T cell differentiation. uni-freiburg.de Talin-1 is a large cytoplasmic protein involved in linking integrins to the actin cytoskeleton and plays a role in cell adhesion and migration.

Biological and Pathophysiological Modulations by Bay 60 6583

Cardiovascular System Physiology and Pathology

BAY 60-6583 has been extensively studied for its effects on the cardiovascular system, particularly in the context of ischemia and reperfusion.

Myocardial Ischemia and Reperfusion Injury Attenuation

Research indicates that this compound provides cardioprotection and attenuates infarct size in models of myocardial ischemia and reperfusion injury rndsystems.comtocris.commedchemexpress.comnih.gov. Studies in wild-type mice and rats have demonstrated a significant reduction in myocardial infarct sizes following administration of this compound nih.govresearchgate.net. This protective effect was not observed in A2BAR knockout mice, strongly implicating the A2BAR in this cardioprotective mechanism nih.govresearchgate.net. The attenuation of injury is associated with reduced troponin I plasma levels, a marker of myocardial tissue damage nih.gov.

Data from studies on myocardial infarct size reduction by this compound:

| Model Organism | Dose of this compound | Effect on Infarct Size | Reference |

| Mouse (wild-type) | Not specified in snippet nih.gov | Dramatic attenuation | nih.gov |

| Rat | Not specified in snippet nih.gov | Dramatic attenuation | nih.gov |

| Mouse (wild-type) | 2 mg/kg (intraperitoneal) medchemexpress.com | Attenuates LPS-induced lung injury (related to inflammation in the context of injury) | medchemexpress.com |

| Rabbit | 100 mcg/kg (intravenous) medchemexpress.com | Reduces infarction area just prior to reperfusion | medchemexpress.com |

| Rat | 1.0 mg/kg nih.gov | ~25% reduction | nih.gov |

The mechanism underlying this attenuation involves the modulation of inflammatory responses and a phenotypic switch of macrophages to an anti-inflammatory M2 subset, along with reduced neutrophil infiltration after reperfusion researchgate.netnih.govfrontiersin.org. This anti-inflammatory effect appears to be mediated, at least in part, through the PI3K/Akt pathway researchgate.netnih.govfrontiersin.org. Studies have shown that this compound increases levels of phosphorylated Akt and IL-10 in the spleen, and its cardioprotective effects are absent in IL-10 knockout or splenectomized mice with reconstituted IL-10 knockout splenic leukocytes nih.gov.

Role in Ischemic Preconditioning

The role of A2BAR activation, particularly by agonists like this compound, in ischemic preconditioning (IPC) has been investigated, with some studies suggesting its involvement, especially in the later stages of protection researchgate.netnih.gov. While some research initially indicated that IPC failed in A2BAR knockout mice, suggesting mediation by this receptor, other studies did not find a dependence on A2BAR for acute IPC protection researchgate.netnih.govnih.gov. However, administration of this compound before ischemia has been shown to reduce myocardial infarct size, supporting a role for the A2BAR in cardioprotection, potentially through mechanisms relevant to preconditioning researchgate.netnih.gov. The A2BAR may contribute to IPC dependent on the induction of stress-responsive genes nih.gov. Activation of A2BAR at reperfusion may be necessary for protection by activating reperfusion injury survival kinases (RISK) like Akt and ERK1/2 nih.gov.

Direct Effects on Cardiac Contractility and Hemodynamics

Studies on the direct effects of this compound on cardiac contractility have yielded varying results. Some research indicates that this compound can induce coronary flow-independent increases in contractility nih.gov. However, other studies using selective A2BAR agonists, including this compound, did not find a significant effect on cardiac contractility within the same concentration range that other adenosine (B11128) receptor agonists showed effects biorxiv.org. Despite some observed modest positive inotropic effects, this compound did not appear to alter isoproterenol-induced contractile responses nih.gov. Regionally selective cardiovascular responses to this compound have been observed, with significant increases in heart rate and vascular conductance in the renal and mesenteric vascular beds, but not in the hindquarters, in conscious rats nih.gov. The tachycardia induced by this compound may involve direct stimulation of sympathetic activity via cardiac β1-adrenoceptors nih.gov.

Modulation of Vascular Responses (e.g., Renal Vasodilation)

This compound has been shown to modulate vascular responses, notably inducing vasodilation in specific vascular beds. In conscious rats, this compound significantly increased vascular conductance in the renal and mesenteric arteries nih.govresearchgate.net. Studies in isolated rat kidneys have confirmed that this compound induces renal vasodilation in a concentration-dependent manner, and this effect is mediated by the A2BAR biorxiv.orgbiorxiv.org. The potency of this compound in inducing renal vasodilation was found to be lower than that of other A2BAR agonists in some studies biorxiv.org. This regional selectivity in inducing vasodilation suggests that A2BAR agonists like this compound could be therapeutically relevant for conditions like acute kidney injury nih.gov.

Data on renal vasodilation potency (pEC50) in methoxamine-stimulated rat kidneys:

| Compound | pEC50 (nM) | Reference |

| VCP746 | 10.1 ± 0.3 | biorxiv.orgbiorxiv.org |

| This compound | 9.4 ± 0.4 | biorxiv.orgbiorxiv.org |

| Neladenoson | 8.4 ± 0.2 | biorxiv.orgbiorxiv.org |

Implications in Atherosclerosis

Research suggests that A2BAR activation by agonists such as this compound may have beneficial implications in atherosclerosis. Studies in ApoE knockout mice treated with this compound showed reduced atherosclerotic plaque formation and decreased circulating plasma lipid levels (cholesterol and triglycerides) nih.gov. This reduction in lipids and atherosclerosis was not observed in A2BAR, ApoE double knockout mice, indicating a specific effect mediated through the A2BAR nih.gov. The mechanism may involve the regulation of liver lipid synthesis, potentially through the SREBP-1 pathway nih.gov. These findings suggest that targeting the A2BAR with agonists like this compound could be a therapeutic approach for reducing atherosclerosis and associated risk factors nih.govnih.gov.

Data on the effects of this compound on plasma lipids and atherosclerosis in ApoE KO mice:

| Parameter | Vehicle Group | This compound Group | p-value | Reference |

| Plasma Cholesterol | Elevated (vs. WT) | Reduced | 0.0148 | nih.gov |

| Plasma Triglycerides | Elevated (vs. WT) | Reduced | 0.0152 | nih.gov |

| Aortic Atherosclerotic Plaques | Elevated (vs. WT) | Reduced | 0.0188 (aorta), 0.0379 (arch) | nih.gov |

Inflammation and Immune System Regulation

This compound has been shown to modulate inflammation and immune responses, primarily through its action on A2BAR. Activation of A2BAR by this compound has demonstrated anti-inflammatory effects in various models nih.govfrontiersin.orgaai.orgmdpi.comnih.gov. For instance, in a model of LPS-induced lung injury, this compound attenuated lung inflammation and pulmonary edema in wild-type mice, an effect not seen in A2BAR knockout mice medchemexpress.comaai.org. This anti-inflammatory action involves the reduction of pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory mediators like IL-10 nih.govnih.gov. This compound decreases fMLP-induced superoxide (B77818) production in neutrophils at low concentrations rndsystems.comtocris.com. The compound can influence macrophage phenotype switching towards an anti-inflammatory M2 subset via the PI3K/Akt pathway researchgate.netnih.govfrontiersin.org. While A2BAR activation is generally associated with dampening inflammation, the receptor's role can be complex and context-dependent, with reports of both pro- and anti-inflammatory reactions depending on the cell type nih.gove-century.usresearchgate.net. Some studies suggest that this compound may enhance the function of chimeric antigen receptor (CAR)-modified T cells, potentially through mechanisms independent of the A2BAR frontiersin.org.

Attenuation of Acute Lung Injury (Endotoxin-Induced, Trauma/Hemorrhagic Shock)

Studies have indicated that this compound can attenuate acute lung injury (ALI) induced by endotoxin (B1171834) or trauma-hemorrhagic shock. In murine models of endotoxin-induced ALI, administration of this compound has been shown to reduce pulmonary inflammation and edema aai.orgresearchgate.net. This protective effect appears to be mediated, at least in part, through pulmonary A2BAR signaling, as the treatment was ineffective in A2BAR-deficient mice aai.org.

In a murine model of trauma-hemorrhagic shock-induced lung injury, activation of the A2BAR with this compound conferred lung protection frontiersin.orgnih.gov. This protection was evidenced by attenuated lung injury, marked by reduced lung permeability and creatine (B1669601) kinase levels in the plasma frontiersin.orgnih.gov. Aerosolized administration of this compound has also been shown to attenuate pulmonary pathophysiology after ALI and trauma-hemorrhagic shock-induced lung injury uni-muenchen.de. While some studies show a decrease in microvascular permeability and neutrophil migration into the pulmonary interstitium, leading to reduced inflammation and edema in ALI models researchgate.net, a rat model of trauma-hemorrhagic shock showed that this compound reduced pulmonary permeability but did not alleviate neutrophil infiltration and inflammation in the lung researchgate.net.

Regulation of Neutrophil Function and Superoxide Production

This compound has been observed to regulate neutrophil function, specifically impacting superoxide production. At low concentrations (1-10 nM), this compound has been shown to decrease fMLP-induced superoxide production in neutrophils tocris.comrndsystems.comnih.gov. This inhibitory effect on superoxide generation by murine neutrophils involves the A2BAR, as demonstrated in experiments using neutrophils from A2BAR gene knockout mice nih.gov.

However, the effect of this compound on superoxide production can be biphasic, with higher concentrations (1-10 µM) sometimes stimulating fMLP-induced superoxide production in murine neutrophils, an effect attributed to an adenosine receptor-independent mechanism nih.gov. The inhibitory effect of this compound on superoxide production in neutrophils primed with TNF-α or isolated from LPS-treated mice was found to be more modest compared to naive neutrophils nih.gov.

Below is a data table summarizing the effect of this compound on fMLP-stimulated superoxide production in murine neutrophils:

| This compound Concentration | Effect on fMLP-Stimulated Superoxide Production | Reference |

| 1-10 nM | Decreased (~50% inhibition at 10 nM) | nih.gov |

| 1-10 µM | Increased (>50% increase at 10 µM) | nih.gov |

Macrophage Phenotype Modulation (e.g., M2 Polarization)

This compound has been shown to influence macrophage phenotype, promoting polarization towards the anti-inflammatory M2 subset. In the context of myocardial reperfusion injury, this compound treatment significantly restored macrophage polarization to an M2 phenotype nih.gov. This modulation of macrophage phenotype by this compound appears to occur via the PI3K/Akt pathway nih.gove-century.us. Activation of the A2BAR has been shown to modulate macrophage phenotype to an anti-inflammatory M2 subset and increase IL-10 expression in cultured macrophages and dendritic cells nih.gov. Intracellular ATP released and metabolized to adenosine can promote M2 macrophage polarization through A2BAR activation researchgate.net.

Impact on Cytokine and Chemokine Production (e.g., IL-6, IL-10, CCL2)

This compound influences the production of various cytokines and chemokines. In models of endotoxin-induced lung injury, pretreatment with this compound significantly attenuated LPS-elicited increases in pulmonary IL-6 levels aai.org.

This compound has also been shown to stimulate the production of IL-10 and chemokine (C-C motif) ligand 2 (CCL2, also known as MCP-1) in tumor tissue medchemexpress.comnih.gov. Activation of the A2BAR has been reported to augment IL-10 levels in monocytes/macrophages nih.gov. This aligns with the observation that this compound promotes an anti-inflammatory environment, as IL-10 is an anti-inflammatory cytokine.

Broader Anti-Inflammatory Effects in Tissue Protection

Beyond specific cellular effects, this compound exhibits broader anti-inflammatory and tissue-protective effects. Its role as an A2BAR agonist contributes to dampening inflammation and promoting tissue protection in various models of injury and stress wikipedia.orgresearchgate.net.

In models of intestinal ischemia/reperfusion injury, this compound treatment protected against intestinal injury, inflammation, and permeability dysfunction in wild-type mice aai.orgaai.org. The therapeutic effects were abolished in A2BAR gene-targeted mice, highlighting the receptor's critical role aai.org. An anti-inflammatory and tissue protective effect of A2BAR signaling, mediated by agonists like this compound, has also been observed in models of acute intestinal inflammation aai.org.

Activation of the A2BAR has been shown to decrease vascular leakage in the setting of hypoxia-induced vascular leakage or acute kidney injury aai.org. In a model of acute lung injury, aerosolized this compound treatment was associated with attenuated pulmonary edema, improved histologic lung injury, and dampened lung inflammation mdpi.com.

Metabolic and Endocrine System Homeostasis

Research suggests a role for this compound and A2BAR activation in modulating metabolic processes, particularly glucose homeostasis and obesity.

Metabolic and Endocrine System Homeostasis

Modulation of Glucose Homeostasis and Obesity

Studies using diet-induced obesity murine models have investigated the role of the A2BAR in mediating metabolic homeostasis. In these models, A2BAR knockout mice fed a high-fat diet developed greater obesity and exhibited hallmarks of type 2 diabetes, including delayed glucose clearance and augmented insulin (B600854) levels, compared to control mice nih.govahajournals.orgresearchgate.net.

Pharmacological activation of the A2BAR with this compound has shown beneficial effects on glucose homeostasis and obesity in these models. Administration of this compound to mice on a high-fat diet has been shown to restore insulin receptor substrate 2 (IRS-2) levels and ameliorate type 2 diabetes nih.govahajournals.orgresearchgate.net. Intraperitoneal injection of this compound during high-fat diet feeding lowered fasting glucose levels and improved glucose and insulin tolerance mdpi.com.

The A2BAR appears to regulate IRS-2 expression, and impaired insulin signaling, indicated by reduced tissue Akt phosphorylation, is observed in A2BAR knockout mice nih.govahajournals.orgresearchgate.net. A2BAR regulation of SREBP-1 expression, a repressor of IRS-2, is also implicated in these metabolic effects nih.govahajournals.orgresearchgate.net. Furthermore, activation of the A2BAR with this compound has been shown to inhibit adipogenesis in ex vivo stromal vascular cells isolated from subcutaneous inguinal adipose tissue, an effect dependent on the induction of Krüppel-like factor 4 (KLF4) mdpi.com.

The following table summarizes key findings regarding the impact of A2BAR deficiency and this compound treatment on metabolic parameters in high-fat diet-fed mice:

| Intervention/Condition | Effect on Obesity | Effect on Glucose Clearance | Effect on Insulin Levels | Effect on IRS-2 Levels |

| A2BAR Knockout (HFD) | Greater Obesity | Delayed | Augmented | Impaired |

| This compound Treatment (HFD) | Not specified | Ameliorated T2D hallmarks | Ameliorated T2D hallmarks | Restored |

In obese human subjects, A2BAR expression has been found to correlate strongly with IRS-2 expression, suggesting the potential relevance of these findings to human metabolism nih.govahajournals.orgresearchgate.net.

Improvement of Erectile Function in Diabetic Animal Models

Studies in diabetic animal models have investigated the potential of this compound to improve erectile function. Diabetic rats, often used as a model for erectile dysfunction (ED), exhibit attenuated erectile responses compared to control rats jst.go.jpjst.go.jpresearchgate.netscience.gov. This is associated with significantly reduced expression levels of ADORA2B protein and mRNA in the penile tissues of diabetic rats jst.go.jpjst.go.jp.

Treatment with this compound has been shown to improve erectile function in these diabetic ED rats jst.go.jpjst.go.jpresearchgate.netscience.gov. Functional evaluations measuring intracavernosal pressure (ICP) demonstrated that this compound treatment significantly increased maximal ICP, total ICP, and the slope of the ICP increase, indicating an improvement in erectile response jst.go.jp. These findings suggest that impaired A2B adenosine signaling contributes to the pathological mechanisms of diabetic ED, and enhancing ADORA2B signaling with an agonist like this compound may offer a therapeutic possibility for treating this condition jst.go.jpjst.go.jpresearchgate.netscience.gov. This compound was shown to function as an ADORA2B agonist in this model, increasing cAMP levels in penile tissues jst.go.jp.

Effects on Endocrine Function in High-Fat Diet Models

Based on the available search results, there is no specific information detailing the effects of this compound on endocrine function in high-fat diet models.

Oncology and Tumor Microenvironment

This compound has been investigated for its effects within the context of oncology and the tumor microenvironment, primarily due to the role of A2BAR signaling in cancer progression.

Modulation of Cancer Cell Proliferation and Migration (e.g., MDA-MB-231, Prostate Cancer Cells)

Activation of the A2BAR by this compound has been shown to influence the behavior of various cancer cell lines. Studies have revealed that this compound stimulates both the proliferation and migration of MDA-MB-231 breast cancer cells scholaris.capreprints.orgmdpi.commdpi.com. MDA-MB-231 cells are noted to have heightened levels of A2B adenosine receptors as their only subtype of adenosine receptor scholaris.ca. In prostate cancer cells, A2BAR is often highly expressed, and its activation by agonists like this compound promotes cell proliferation preprints.orgmdpi.comresearchgate.net. While some research indicates A2B receptor activation might inhibit ERK1/2 phosphorylation and lead to an anti-proliferative action in ER-negative MDA-MB-231 cells, more recent studies suggest enhanced MAPK signaling via A2B receptor activation promotes tumor progression universiteitleiden.nl.

Impact on Tumor Growth and Angiogenesis in Preclinical Models

Preclinical studies using animal models have demonstrated that this compound can impact tumor growth. In a mouse model of melanoma, treatment with this compound, as a selective A2BAR agonist, resulted in increased melanoma growth mdpi.comresearchgate.netnih.govresearchgate.net. A2BAR signaling is considered a significant pathway contributing to solid tumor growth and angiogenesis preprints.orgmdpi.com. Adenosine, the natural ligand for adenosine receptors including A2BAR, is known to promote angiogenesis by stimulating the production of vascular endothelial growth factor (VEGF) and encouraging the migration and growth of endothelial cells mdpi.com. This compound has been shown to induce the expression of VEGF-A in tumors mdpi.com.

Regulation of the Tumor Immune Microenvironment

The tumor immune microenvironment is a complex system where adenosine and its receptors play a significant role in modulating immune cell function.

This compound has a notable influence on myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells known for their immunosuppressive capabilities nih.govaai.org. In melanoma-bearing mice, treatment with this compound leads to an increased accumulation of tumor-associated MDSCs, specifically identified as CD11b+Gr1+ cells medchemexpress.commdpi.comnih.govtandfonline.com. This increase in MDSCs is linked to higher levels of immune regulatory mediators such as interleukin-10 (IL-10) and monocyte chemoattractant protein 1 (MCP-1) within the tumor tissue medchemexpress.commdpi.comnih.govtandfonline.com. Depletion of these CD11b+Gr1+ cells has been shown to completely reverse the pro-tumor activity observed with this compound treatment mdpi.comnih.gov. Furthermore, this compound has been found to significantly enhance the immunosuppressive activity of polymorphonuclear MDSCs (PMN-MDSCs) aai.org.

Summary of Effects of this compound

| Biological Process | Effect | Model/Context |

| Erectile Function | Improvement | Diabetic rat models |

| Cancer Cell Proliferation | Stimulation (MDA-MB-231, Prostate Cancer Cells) | In vitro (MDA-MB-231, Prostate Cancer) |

| Cancer Cell Migration | Stimulation (MDA-MB-231) | In vitro (MDA-MB-231) |

| Tumor Growth | Increased | Mouse melanoma model |

| Angiogenesis | Promotion (via A2BAR signaling, increased VEGF-A expression) | Preclinical models, Tumor microenvironment |

| Myeloid-Derived Suppressor Cells (MDSCs) | Increased accumulation (tumor-associated), Enhanced immunosuppression | Mouse melanoma model, Newborn MDSCs |

| Immune Regulatory Mediators (IL-10, MCP-1) | Increased levels | Tumor tissue (associated with increased MDSCs) |

Effects on T Cell Function and Immunosuppression

Studies indicate that this compound can influence T cell function, although its role in immunosuppression appears complex and potentially context-dependent. While adenosine itself is known to contribute to immunosuppression in the tumor microenvironment, primarily via A2A receptors, the direct effects of this compound on general T cell function and immunosuppression are still being elucidated bmj.com. Some research suggests that A2BAR activation might exert immunosuppressive effects in the tumor microenvironment by promoting the accumulation of myeloid-derived suppressor cells (MDSCs) tandfonline.commdpi.com. For instance, intratumoral administration of this compound in a melanoma model increased tumor-infiltrating MDSCs and enhanced melanoma progression tandfonline.com. This pro-tumor activity associated with this compound was linked to increased levels of immune regulatory mediators such as IL-10 and monocyte chemoattractant protein 1 (CCL2) tandfonline.com. Depletion of MDSCs was shown to reverse the tumor-promoting effect of this compound, supporting the hypothesis that MDSCs contribute to the A2BAR-mediated effects in this context tandfonline.com. Conversely, blocking A2BAR has been shown to stimulate T cell-mediated immunosurveillance by impairing MDSC influx tandfonline.com.

Enhancement of Chimeric Antigen Receptor (CAR) T Cell Antitumor Activity

Despite the potential immunosuppressive effects of A2BAR activation in some tumor contexts, this compound has demonstrated the ability to enhance the antitumor activity of Chimeric Antigen Receptor (CAR) T cells in specific settings tocris.comtandfonline.comnih.govcapes.gov.brmdpi.comresearchgate.netresearchgate.netnih.gov. Research using anti-CD133 and anti-HER2 CAR T cells showed that this compound significantly increased cytokine secretion, cytotoxicity, and proliferation of CAR T cells when co-cultured with target tumor cells in vitro nih.govresearchgate.netresearchgate.net. This enhancement of CAR T cell function by this compound was also observed in an immunosuppressive environment mimicked by the presence of an adenosine analog nih.gov. In a xenograft mouse model, the combination of this compound with anti-HER2 CAR T cells improved tumor clearance nih.govresearchgate.net. Interestingly, studies suggest that this enhancement of CAR T cell function by this compound might occur through a mechanism independent of the adenosine A2B receptor nih.govresearchgate.netnih.gov. Potential alternative targets, such as pyruvate (B1213749) kinase M (PKM) and Talin-1, were predicted to interact with this compound, suggesting off-target effects might be responsible for the observed CAR T cell enhancement nih.govnih.gov.

Research findings on the effects of this compound on CAR T cell activity include:

| CAR T Cell Type | Effect of this compound | In Vitro/In Vivo | Reference |

| Anti-CD133 CAR T cells | Increased cytokine secretion (IFN-γ, GM-CSF, TNF-α) | In vitro | nih.govresearchgate.net |

| Anti-CD133 CAR T cells | Enhanced cytotoxicity and proliferation | In vitro | nih.gov |

| Anti-CD133 CAR T cells | Restored/enhanced activity in immunosuppressive environment | In vitro | nih.gov |

| Anti-HER2 CAR T cells | Increased cytokine secretion | In vitro | nih.gov |

| Anti-HER2 CAR T cells | Enhanced cytotoxicity and proliferation | In vitro | nih.gov |

| Anti-HER2 CAR T cells | Improved tumor clearance | In vivo | nih.govresearchgate.net |

Organ-Specific Protective and Functional Roles

Renal Protection from Ischemia-Reperfusion Injury

This compound has demonstrated protective effects against renal ischemia-reperfusion (IR) injury wikipedia.orgcapes.gov.brnih.govplos.orgscispace.com. Studies in mice subjected to renal ischemia showed that treatment with this compound dramatically improved renal function and histology capes.gov.brnih.gov. This protection was associated with a reduction in inflammatory cell accumulation and corresponding changes in tissue inflammation and nitric oxide production capes.gov.brnih.gov. The protective effects of this compound were abolished in A2BAR-deficient mice, suggesting that the A2BAR plays a crucial role in mediating this renal protection capes.gov.brnih.gov. The A2BAR has been found to be exclusively expressed within the reno-vasculature, and studies using bone marrow chimeras conferred kidney protection selectively to renal A2BARs capes.gov.brnih.gov.

Key findings in renal protection studies:

| Model | Treatment with this compound | Outcome | Reference |

| Murine renal IR | Yes | Improved renal function and histology | capes.gov.brnih.gov |

| Murine renal IR | Yes | Reduced inflammatory cell accumulation | capes.gov.brnih.gov |

| Murine renal IR | Yes | Modulated tissue inflammation and nitric oxide production | capes.gov.brnih.gov |

| A2BAR-deficient mice | Yes | No protection from renal IR injury | capes.gov.brnih.gov |

| A2BAR bone marrow chimeras | Yes | Kidney protection conferred selectively to renal A2BARs | capes.gov.brnih.gov |

Anti-Ischemic Effects in Intestinal Tissues

This compound has also shown protective effects during gastrointestinal ischemia/reperfusion (IR) injury wikipedia.orgaai.orgnih.govnih.gov. In murine models of intestinal IR, treatment with this compound protected against intestinal injury, inflammation, and permeability dysfunction aai.orgnih.govnih.gov. Similar to the findings in renal IR, the therapeutic effects of this compound in intestinal IR were abolished in mice with targeted A2BAR gene deletion, highlighting the dependence on A2BAR signaling for this protective effect aai.orgnih.govnih.gov. Studies demonstrated selective induction of the A2BAR transcript in mucosal scrapings following murine intestinal IR, suggesting a role for this receptor in the endogenous response to injury aai.orgnih.govnih.gov.

Summary of effects in intestinal ischemia:

| Model | Treatment with this compound | Outcome | Reference |

| Murine intestinal IR | Yes | Protection from intestinal injury | aai.orgnih.govnih.gov |

| Murine intestinal IR | Yes | Reduced intestinal inflammation | aai.orgnih.govnih.gov |

| Murine intestinal IR | Yes | Improved intestinal permeability dysfunction | aai.orgnih.govnih.gov |

| A2BAR-deficient mice | Yes | No protection from intestinal IR injury | aai.orgnih.govnih.gov |

| Wild-type mice | Yes (various doses) | Significant attenuation of injury (e.g., reduced ALT, AST, MPO, IL-6, IL-1) | aai.org |

Neuroprotective Properties in Transient Focal Brain Ischemia

Research indicates that this compound possesses neuroprotective properties in models of transient focal brain ischemia wikipedia.orgmdpi.comresearchgate.netnih.govj-stroke.orgnih.gov. In a rat model of transient middle cerebral artery occlusion (tMCAo), chronic administration of this compound improved neurological deficits and significantly reduced ischemic brain damage in both the cortex and striatum mdpi.comresearchgate.netnih.gov. The treatment also counteracted ischemia-induced neuronal death and reduced microglia activation and astrocyte alteration researchgate.netnih.gov. Furthermore, this compound decreased the expression of TNF-α and increased the expression of IL-10 in peripheral plasma, suggesting an anti-inflammatory mechanism researchgate.netnih.gov. Studies also showed that this compound reduced blood cell infiltration in the ischemic cortex and protected against blood-brain barrier (BBB) damage and hemorrhagic transformation exacerbated by tPA administration researchgate.netnih.govnih.gov. This protection was associated with increased expression of TIMP-1, inhibition of tPA-induced MMP activation, and prevention of tight junction protein degradation nih.gov.

Observed neuroprotective effects:

| Model | Treatment with this compound | Outcome | Reference |

| Rat transient focal brain ischemia (tMCAo) | Chronic administration | Improved neurological deficits | mdpi.comresearchgate.netnih.gov |

| Rat transient focal brain ischemia (tMCAo) | Chronic administration | Reduced ischemic brain damage (cortex and striatum) | mdpi.comresearchgate.netnih.gov |

| Rat transient focal brain ischemia (tMCAo) | Chronic administration | Counteracted neuronal death | researchgate.netnih.gov |

| Rat transient focal brain ischemia (tMCAo) | Chronic administration | Reduced microglia activation and astrocyte alteration | researchgate.netnih.gov |

| Rat transient focal brain ischemia (tMCAo) | Chronic administration | Decreased TNF-α and increased IL-10 in plasma | researchgate.netnih.gov |

| Rat transient focal brain ischemia (tMCAo) | Chronic administration | Reduced blood cell infiltration in ischemic cortex | researchgate.netnih.gov |

| Rat transient focal brain ischemia (tMCAo) with tPA | Post-treatment | Reduced lesion volume, brain swelling, BBB disruption, and tPA-exacerbated hemorrhagic transformation | nih.govj-stroke.org |

| Rat transient focal brain ischemia (tMCAo) with tPA | Post-treatment | Mitigated sensorimotor deficits | nih.gov |

| Rat transient focal brain ischemia (tMCAo) with tPA | Post-treatment | Increased TIMP-1 expression, inhibited tPA-induced MMP activation, prevented tight junction protein degradation | nih.gov |

Regulation of Anion Secretion in Pancreatic Duct Epithelial Cells

This compound has been shown to regulate anion secretion in pancreatic duct epithelial cells nih.govnih.govresearchgate.nettokushima-u.ac.jpresearchgate.net. Studies using human pancreatic duct Capan-1 cell line demonstrated that this compound, as an A2B receptor agonist, increased equivalent short-circuit current (Isc) and whole-cell Cl- currents through cystic fibrosis transmembrane conductance regulator (CFTR) Cl- channels nih.govnih.govtokushima-u.ac.jpresearchgate.net. This effect was in contrast to the A2A receptor agonist CGS 21680, which had negligible effects nih.govnih.govtokushima-u.ac.jp. The increase in Isc stimulated by this compound was decreased by CFTRinh-172, a CFTR inhibitor, confirming the involvement of CFTR channels nih.govresearchgate.net. Furthermore, an A2B receptor antagonist inhibited the response of Isc to adenosine, supporting the role of A2B receptors in this process nih.govnih.gov. Immunohistochemical analysis indicated that A2A and A2B receptors colocalized with Ezrin in the luminal membranes of Capan-1 monolayers and in rat pancreatic ducts nih.govnih.gov. These findings suggest that luminal adenosine regulates anion secretion by activating CFTR Cl- channels via adenosine A2B receptors on the luminal membranes of pancreatic duct cells nih.govnih.govtokushima-u.ac.jp.

Effects on anion secretion:

| Cell Type | Treatment with this compound | Outcome | Reference |

| Human pancreatic duct Capan-1 cells | Yes | Increased equivalent short-circuit current (Isc) | nih.govtokushima-u.ac.jp |

| Human pancreatic duct Capan-1 cells | Yes | Increased whole-cell Cl- currents through CFTR Cl- channels | nih.govnih.govtokushima-u.ac.jpresearchgate.net |

| Human pancreatic duct Capan-1 cells | Yes + CFTR inhibitor | Increased Isc decreased by inhibitor | nih.govresearchgate.net |

| Human pancreatic duct Capan-1 cells | Adenosine + A2B antagonist | Response of Isc to adenosine inhibited by antagonist | nih.govnih.gov |

| Rat pancreatic ducts | A2A and A2B receptor localization | Colocalization with Ezrin in luminal membranes | nih.govnih.gov |

Effects on Osteoclast Proliferation and Cell Cycle Regulation

Research indicates that this compound, a specific agonist of the adenosine A2B receptor (A2BAR), plays a role in modulating osteoclast proliferation and cell cycle progression. Studies have demonstrated that stimulation of A2BAR with this compound significantly reduces macrophage-colony stimulating factor (M-CSF)-mediated osteoclast proliferation in a time- and dose-dependent manner. bslonline.org This effect has been observed in both RAW264.7 cells and primary osteoclast precursors isolated from the bone marrow of mice femurs. bslonline.org

Specifically, treatment with this compound has been shown to decrease the proliferation of RAW264.7 cells and osteoclast precursor cells. bslonline.org The most pronounced effect was noted 48 hours after treatment with 5 μM this compound, resulting in a reduction in proliferation of more than 25% in RAW264.7 cells and over 15% in osteoclast precursor cells. bslonline.org

Beyond its effects on proliferation, A2BAR stimulation by this compound also influences the osteoclast cell cycle. bslonline.org It has been shown to induce cell arrest in the G1 phase, concurrently leading to a decrease in the number of cells in the G2/M phase. bslonline.orgmedchemexpress.com This cell cycle arrest in the G1 phase is suggested to contribute to the observed decrease in osteoclast proliferation. bslonline.org

Mechanistically, this compound treatment has been found to specifically inhibit the activation of Akt by M-CSF in RAW264.7 preosteoclasts. bslonline.orgmedchemexpress.commedchemexpress.com This inhibition of M-CSF-mediated Akt activation by A2BAR stimulation is believed to contribute to the reduced osteoclast proliferation and the induction of cell cycle arrest in the G1 phase. bslonline.orgmedchemexpress.com Notably, M-CSF-induced ERK1/2 activation was not affected by this compound treatment in these cells. bslonline.orgmedchemexpress.commedchemexpress.com

The inhibitory effect of this compound on osteoclast formation has also been observed in bone marrow precursors from both healthy human subjects and patients with multiple myeloma, with IC50 values in the low nanomolar range. nih.govnih.gov

Data Tables

| Cell Type | Treatment (Concentration, Time) | Effect on Proliferation |

| RAW264.7 cells | This compound (5 μM, 48 h) | Decreased (>25%) |

| Primary osteoclast precursors | This compound (5 μM, 48 h) | Decreased (>15%) |

| Cell Line | Treatment (Concentration, Time) | Effect on Cell Cycle |

| RAW264.7 preosteoclasts | This compound (5 μM, 24 h) | Increased G1 phase accumulation, Decreased G2/M phase |

| RAW264.7 preosteoclasts | This compound (5 μM, 48 h) | Arrest at G1 phase medchemexpress.commedchemexpress.com |

Detailed Research Findings

Studies utilizing BrdU incorporation assays have quantitatively demonstrated the dose-dependent reduction in proliferation of RAW264.7 cells and primary osteoclast precursors upon treatment with this compound. bslonline.org The inhibitory effect becomes more pronounced with increasing concentrations of this compound. bslonline.org

Cell cycle analysis using techniques such as flow cytometry has revealed the specific impact of this compound on cell cycle distribution. Treatment with this compound leads to a notable increase in the percentage of cells in the G1 phase, indicative of a G1 phase arrest. bslonline.orgmedchemexpress.com This accumulation in G1 is accompanied by a corresponding decrease in the populations of cells in the S and G2/M phases. bslonline.orgmedchemexpress.com

Research Methodologies and Experimental Models in Bay 60 6583 Studies

In Vitro Cellular Systems and Assays

In vitro studies have been fundamental to understanding the molecular interactions and cellular responses elicited by BAY 60-6583. These investigations have utilized a variety of cell lines and sophisticated biochemical and molecular techniques to dissect its mechanism of action.

To investigate the selectivity and potency of this compound, researchers have extensively used recombinant cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. researchgate.netnih.gov These cells are genetically engineered to express specific human adenosine (B11128) receptor (AR) subtypes, including A1, A2A, and A2B. This approach allows for the study of the compound's interaction with a single receptor type in a controlled cellular environment, devoid of the complexities of native tissues with multiple receptor subtypes.

In CHO cells expressing recombinant human A1, A2A, or A2B receptors, this compound demonstrated high potency for the A2B receptor, with an EC50 value of 3 nM for receptor activation. medchemexpress.com In contrast, its activity at A1 and A2A receptors was significantly lower, with EC50 values greater than 10,000 nM. medchemexpress.comnih.gov Studies in HEK293 cells overexpressing the A2B receptor have shown that the efficacy of this compound in stimulating cAMP accumulation is dependent on the receptor expression level. nih.govmdpi.com At low expression levels, it acts as a partial agonist, while at higher expression levels, it behaves as a full agonist. mdpi.com

| Cell Line | Receptor Expressed | Assay Type | Key Finding for this compound | Reference |

| CHO | Human A1, A2A, A2B ARs | Receptor Activation | EC50 >10,000 nM for A1/A2A; EC50 = 3 nM for A2B | medchemexpress.comnih.gov |

| HEK293 | Human A2B AR | cAMP Accumulation | Efficacy correlates with A2B receptor expression level | nih.govmdpi.com |

| HEK293 | Gα protein subunits | Calcium Mobilization | Can induce calcium mobilization via Gα15 activation at high A2B AR expression levels | nih.gov |

To understand the effects of this compound in a more physiologically relevant context, a variety of native cell lines and primary cells that endogenously express the A2B adenosine receptor have been employed.

Jurkat T cells , a human T lymphocyte cell line, have been used to demonstrate the partial agonist and potential antagonist activity of this compound. In these cells, this compound was found to antagonize the effects of adenosine and NECA in cAMP accumulation assays. researchgate.netnih.gov

In the context of cancer research, cell lines such as the triple-negative breast cancer cell line MDA-MB-231 and the prostate cancer cell line PC-3 have been utilized. mdpi.com In MDA-MB-231 cells, activation of the A2B receptor by this compound was shown to stimulate cell proliferation and migration. mdpi.complos.org Similarly, in PC-3 cells, A2B receptor activation promotes cell proliferation. mdpi.com

RAW264.7 preosteoclasts have been used as a model to study the role of A2B receptor activation in bone metabolism. In these cells, this compound was found to inhibit M-CSF-mediated Akt activation, leading to a decrease in osteoclast proliferation. medchemexpress.combslonline.org

The human lung adenocarcinoma cell line A549 has been employed to investigate the role of A2B receptors in the pulmonary system. researchgate.netfrontiersin.org

Human Microvascular Endothelial Cells (HMEC-1) have been used to study the involvement of A2B receptors in angiogenesis. mdpi.com

Primary cells, such as rabbit ventricular myocytes , have been crucial in demonstrating the cardioprotective effects of this compound. nih.gov

A suite of molecular and biochemical techniques has been essential for dissecting the signaling pathways modulated by this compound.

Western blotting and quantitative polymerase chain reaction (qPCR) are standard methods used to assess the expression levels of adenosine receptors and downstream signaling molecules at the protein and mRNA levels, respectively. For instance, these techniques have been used to confirm the expression of the A2B adenosine receptor in various cell types and tissues, such as penile tissue in diabetic rats, providing a basis for functional studies with this compound. ebi.ac.ukjst.go.jp In studies involving RAW264.7 preosteoclasts, Western blot analysis revealed that this compound specifically inhibited the M-CSF-induced activation of Akt, a key signaling molecule in cell proliferation. medchemexpress.combslonline.org

Cyclic AMP (cAMP) accumulation assays are a cornerstone for studying the functional activity of Gs-coupled receptors like the A2B adenosine receptor. These assays directly measure the intracellular levels of cAMP produced upon receptor activation. Numerous studies have utilized this assay to characterize this compound's agonistic properties. In recombinant cell lines, this compound stimulates cAMP accumulation in a concentration-dependent manner. researchgate.netnih.gov However, in native cells like Jurkat T cells, it has been shown to act as a partial agonist, and can even antagonize the cAMP accumulation induced by full agonists like adenosine and NECA. researchgate.netnih.govrndsystems.com

| Cell Type | Assay Condition | Effect of this compound | Reference |

| CHO cells expressing hA2B AR | cAMP Accumulation | Potent agonist | researchgate.netmedchemexpress.com |

| HEK293 cells with varying hA2B AR expression | cAMP Accumulation | Partial to full agonist depending on expression level | researchgate.netnih.govmdpi.com |

| Jurkat T cells | cAMP Accumulation | Antagonized the effect of NECA and adenosine | researchgate.netnih.govebi.ac.uk |

| A549 cells | cAMP Production | Increased cAMP levels | researchgate.netfrontiersin.org |

Calcium mobilization assays are employed to investigate the coupling of receptors to Gq-family G proteins, which leads to an increase in intracellular calcium levels. The A2B adenosine receptor is known to couple to Gq proteins in addition to Gs. Studies using HEK293 cells have shown that while full agonists like adenosine and NECA can induce calcium mobilization, the partial agonist this compound generally does not produce a significant calcium signal at native A2B receptor expression levels. researchgate.netnih.govnih.gov However, in HEK293 cells overexpressing both the A2B receptor and the Gα15 protein subunit, this compound was able to induce calcium mobilization, indicating that its ability to activate this pathway is highly dependent on the cellular context and receptor density. nih.gov

Molecular and Biochemical Techniques

Immunohistochemistry and Immunofluorescence (receptor localization, tissue markers)

Immunohistochemistry and immunofluorescence techniques have been pivotal in localizing the adenosine A2B receptor (A2BAR), the primary target of this compound, and other relevant tissue markers in various experimental models. These methods provide crucial spatial information about receptor distribution and cellular changes in response to this compound treatment.

In a mouse model of schizophrenia, immunohistochemical analysis was used to detect Myelin Basic Protein (MBP), a specific marker for the myelin sheath in the cerebral cortex. spandidos-publications.com This study demonstrated that administration of this compound significantly mitigated the decrease in MBP staining caused by the disease model, indicating a protective effect on myelination. spandidos-publications.com Immunofluorescence double staining for CC-1 and Olig2, markers for mature oligodendrocytes, further revealed that this compound treatment increased the number of mature oligodendrocytes. spandidos-publications.com

In studies on pancreatic duct cells, immunohistochemical analysis showed that A2A and A2B receptors colocalized with Ezrin, an A-kinase anchoring protein, in the luminal membranes of Capan-1 monolayers and in rat pancreatic ducts. nih.gov This localization is critical for understanding the role of adenosine signaling in pancreatic secretion. Furthermore, immunofluorescence techniques have been employed to demonstrate the expression of A2B receptors in primary dorsal root ganglion neuron monocultures. nih.gov